Aqueous Solubility: Rebaudioside A Derivative (Reb Aα) vs. Native Rebaudioside A
Native rebaudioside A (Reb A) is limited by poor water solubility, which can cause precipitation in clear beverages and other aqueous systems. In a direct head-to-head comparison, the enzymatically synthesized derivative rebaudioside Aα (Reb Aα) demonstrated a substantial enhancement in aqueous solubility. [1] This modification directly addresses a key formulation bottleneck for high-intensity sweeteners.
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | Reb Aα (enzymatically modified derivative) |
| Comparator Or Baseline | Reb A (native steviol glycoside) |
| Quantified Difference | 80-fold greater water solubility |
| Conditions | In vitro aqueous solubility assessment |
Why This Matters
This order-of-magnitude increase in solubility is critical for formulators seeking to avoid precipitation and ensure homogeneous sweetness in ready-to-drink beverages and liquid concentrates.
- [1] Kim, H. J., et al. (2025). Comparative study of rebaudioside A and rebaudioside Aα: physicochemical properties and in vivo metabolism. NPJ Science of Food. View Source
